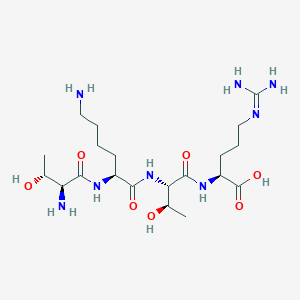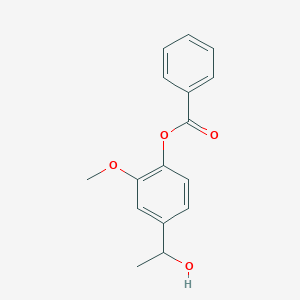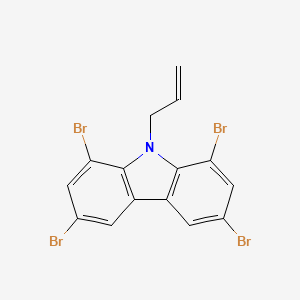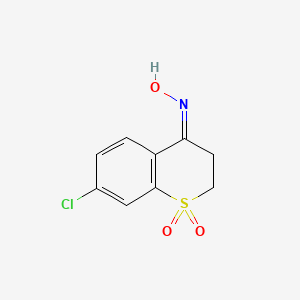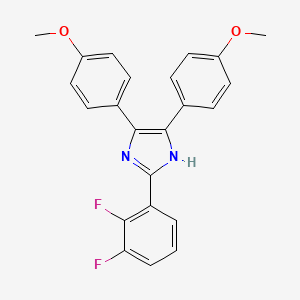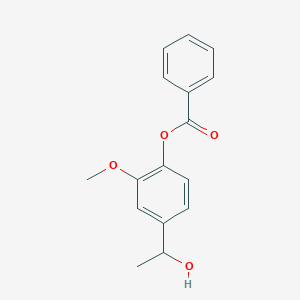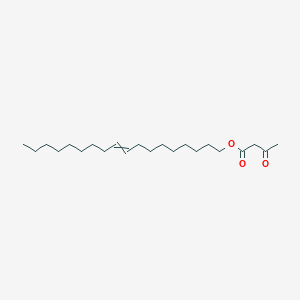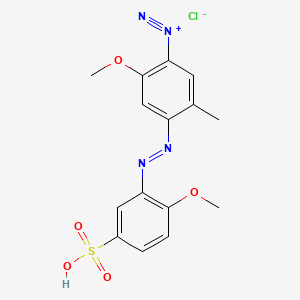
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dyeing and printing industries. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride typically involves the diazotization of an aromatic amine. The process begins with the nitration of an aromatic compound, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hydrochloric acid to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other substituents.
Coupling Reactions: This compound is known for its ability to form azo compounds through coupling reactions with phenols and aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. These reactions are usually performed in an alkaline medium.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products include halogenated, cyanated, or thiolated aromatic compounds.
Coupling Reactions: The primary products are azo compounds, which are often used as dyes.
Reduction Reactions: The main product is the corresponding aromatic amine.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, particularly azo dyes.
Biology: The compound is used in labeling and staining techniques due to its vibrant color.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the printing industry for creating colorful prints.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with phenols or aromatic amines to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- 4-methylbenzenediazonium chloride
- 2-methoxybenzenediazonium chloride
Uniqueness
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of methoxy and sulfo groups enhances its solubility and stability, making it more versatile in various applications compared to other diazonium salts.
Propriétés
Numéro CAS |
67875-22-3 |
|---|---|
Formule moléculaire |
C15H15ClN4O5S |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
2-methoxy-4-[(2-methoxy-5-sulfophenyl)diazenyl]-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C15H14N4O5S.ClH/c1-9-6-12(17-16)15(24-3)8-11(9)18-19-13-7-10(25(20,21)22)4-5-14(13)23-2;/h4-8H,1-3H3;1H |
Clé InChI |
GMYHNYHDXHJGMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


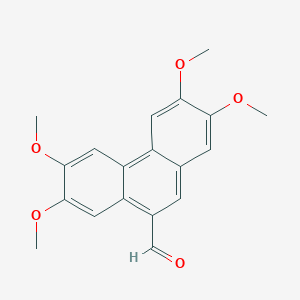
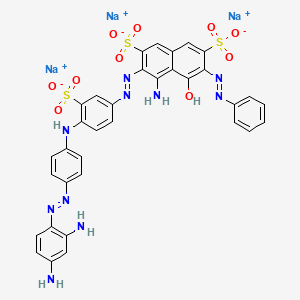
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
